

A Comparative Analysis of Mahanimbine's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mahanimbine

Cat. No.: B1675914

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Mahanimbine, a carbazole alkaloid isolated from the leaves of the curry tree (*Murraya koenigii*), has emerged as a significant compound of interest in oncological research.^{[1][2]} Extensive studies have demonstrated its cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. This guide provides an objective comparison of **Mahanimbine**'s anticancer performance, supported by experimental data from multiple studies. It details the compound's efficacy, delineates the molecular pathways it modulates, and offers standardized protocols for the key experiments used in its validation.

Data Presentation: A Quantitative Overview

The anticancer activity of **Mahanimbine** varies across different cancer types, as demonstrated by the half-maximal inhibitory concentration (IC₅₀) values. The following tables summarize the cytotoxic effects and the molecular mechanisms observed in various cell lines, providing a basis for comparative evaluation.

Table 1: Comparative Cytotoxicity (IC₅₀) of **Mahanimbine** in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Notes
Pancreatic Cancer	Capan-2	3.5	-
	SW1190	3.5	-
	BxPC3	16	-
	HPAFII	32	-
	CFPAC1	64	-
Breast Cancer	MCF-7	14	After 48h treatment.
	MDA-MB-231	21.5	After 48h treatment.
Lung Cancer	A549	28.0	After 48h treatment.
	H1299	26.7	After 48h treatment.
Colon Cancer	HCT116 (p53wt)	12.6	-
	HCT (p53null)	13.9	-
	SW480 (p53mut)	16.6	-
Leukemia	MOLT-3	10.6	After 48h treatment.
	K562	13.0	After 48h treatment.
Bladder Cancer	Hs172.T	32.5	-
Oral Squamous	CLS-354	15.1	-
Normal Cells	hTRET-HPNE (Pancreatic)	110	Shows selectivity for cancer cells.
MCF-10A (Mammary)	30.5	Shows selectivity for cancer cells.	

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Summary of **Mahanimbine**'s Molecular Effects on Cancer Cell Lines

Cell Line(s)	Cancer Type	Key Molecular Effects
Capan-2, SW1190	Pancreatic	Induces G0/G1 cell cycle arrest and apoptosis; Inhibits AKT/mTOR and STAT3 signaling pathways; Downregulates Bcl-2 and upregulates Bax.[3][6]
A549	Lung	Activates ROS-dependent intrinsic apoptotic pathway; Induces G0/G1 cell cycle arrest; Upregulates Bax and downregulates Bcl-2; Triggers autophagy.[7]
MCF-7	Breast	Induces mitochondria-mediated apoptosis via loss of mitochondrial membrane potential and ROS accumulation; Activates caspases -9, -3/7; Suppresses cell invasion by inhibiting MMP-2 and MMP-9.[1][8]

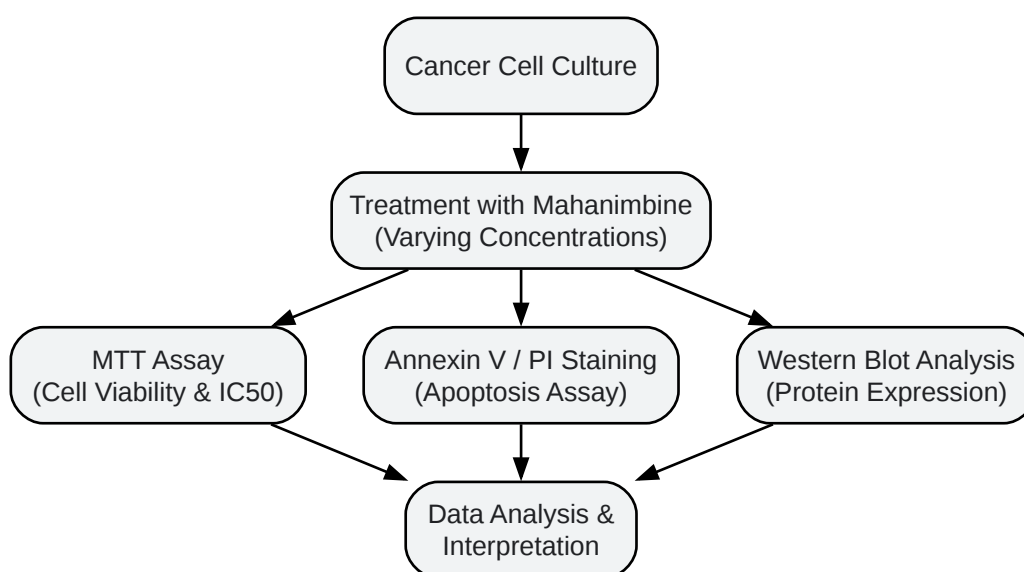
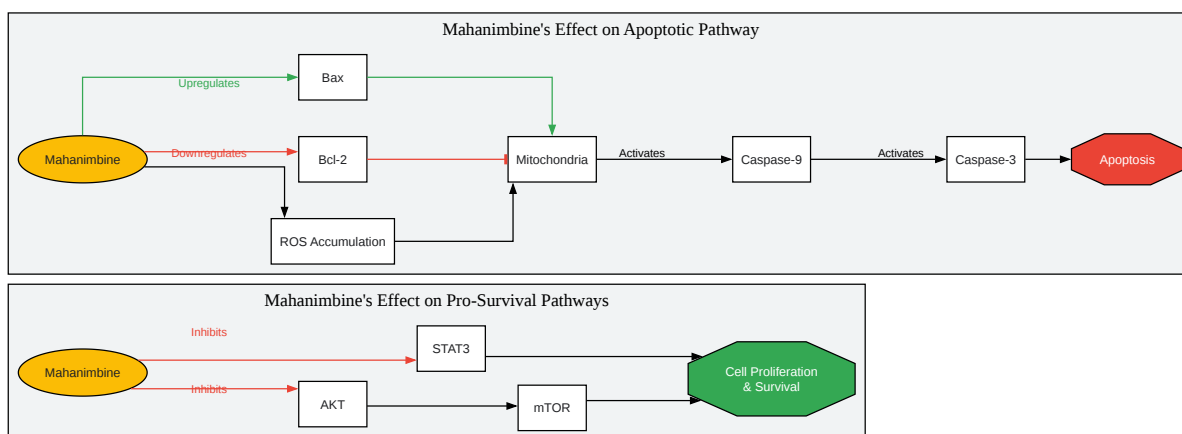
Modulation of Signaling Pathways

Mahanimbine exerts its anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

In pancreatic cancer cells, **Mahanimbine** has been shown to inhibit the pro-survival AKT/mTOR and STAT3 signaling pathways.[3][6] This inhibition disrupts downstream processes that promote cell growth and proliferation.

In lung and breast cancer cells, **Mahanimbine**'s primary mechanism involves the induction of the intrinsic apoptotic pathway.[1][2][7] This is often initiated by an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] The process is characterized by a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, which

ultimately activates caspase cascades (like Caspase-9 and -3) that execute programmed cell death.[1][3][7]



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